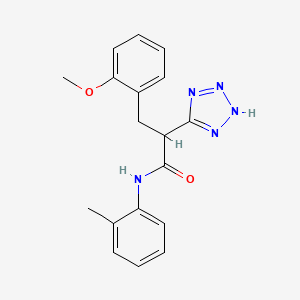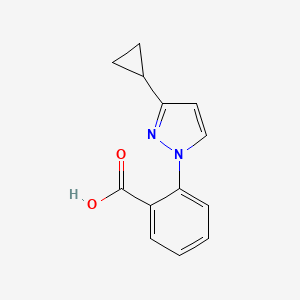![molecular formula C19H24N2O4S B2979480 1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine CAS No. 941264-00-2](/img/structure/B2979480.png)
1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. It is a potent and selective inhibitor of the serine protease, Factor XIa, which is involved in the coagulation cascade. Due to its unique mechanism of action, this compound has gained significant attention in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Receptor Antagonist Development
Research has shown that derivatives of piperazine, such as 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, have been developed and characterized as antagonists at A(2B) adenosine receptors. These compounds exhibit subnanomolar affinity and high selectivity, demonstrating the potential of piperazine derivatives in developing receptor-specific drugs. For instance, compounds like 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine have shown significant potency, indicating the potential application of 1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine derivatives in this area (Borrmann et al., 2009).
Antibacterial Activities
Piperazine derivatives have been synthesized and evaluated for their antibacterial activities, showcasing the versatility of piperazine compounds in addressing microbial resistance. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have demonstrated better antibacterial activities, highlighting the potential of such compounds in developing new antibacterial drugs (Wu Qi, 2014).
Cancer Cell Proliferation Inhibition
The efficacy of 1-benzhydryl-sulfonyl-piperazine derivatives in inhibiting breast cancer cell proliferation has been explored, with certain compounds showing significant inhibitory activity. This suggests a promising direction for the application of piperazine derivatives in cancer therapy, especially in targeting specific cancer cell lines such as MDA-MB-231 breast cancer cells (Ananda Kumar et al., 2007).
Soluble Epoxide Hydrolase Inhibition
The development of soluble epoxide hydrolase (sEH) inhibitors using piperazine functionality has shown improvements in pharmacokinetic parameters, offering new therapeutic avenues in the treatment of hypertension and inflammation. The introduction of substituted piperazino groups has resulted in compounds with high potency and desirable physical properties, illustrating the potential of piperazine derivatives in modulating enzyme activity for therapeutic purposes (Huang et al., 2010).
Drug Candidates for Diabetes and Alzheimer's Diseases
Piperazine derivatives have been synthesized and evaluated for their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases. Some compounds have emerged as promising inhibitors, indicating the potential of this compound derivatives in drug discovery for these chronic conditions (Abbasi et al., 2018).
Eigenschaften
IUPAC Name |
1-[4-(4-propoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-14-25-18-8-9-19(17-7-5-4-6-16(17)18)26(23,24)21-12-10-20(11-13-21)15(2)22/h4-9H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDWXWRGULRQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2979400.png)
![N-naphthalen-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2979401.png)

![3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B2979403.png)
![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2979404.png)


![(E)-2-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2979413.png)
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979414.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide](/img/structure/B2979415.png)
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-pyrimidyl)-4-piperidone]ketal](/img/structure/B2979416.png)